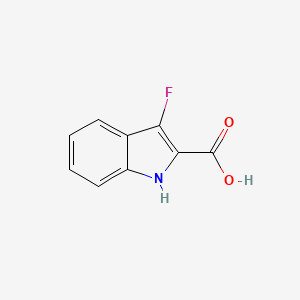

3-fluoro-1H-indole-2-carboxylic acid

Description

Significance of the Indole (B1671886) Core in Heterocyclic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govuni.lu This structural motif is not only prevalent in a vast array of natural products, including the essential amino acid tryptophan and neurotransmitter serotonin, but it is also a privileged scaffold in medicinal chemistry. nih.govbldpharm.com Its unique electronic properties and the ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex molecules. uni.lubldpharm.com

The indole ring system can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries for screening against a wide range of biological targets. uni.lu Indole-containing compounds have been successfully developed into drugs for treating a variety of conditions, including cancer, infectious diseases, and neurological disorders. uni.lu

Impact of Fluorine Substitution on Indole Derivatives in Chemical Biology

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry and chemical biology. The unique properties of the fluorine atom can significantly alter the physicochemical and biological characteristics of a parent compound. researchgate.net

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the binding affinity and potency of a drug.

Membrane Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. researchgate.net

In the context of indole derivatives, fluorination has been shown to enhance their biological activities. For instance, fluorinated indoles have been investigated for their potential as anticancer, anti-HIV, and antimicrobial agents. The position of the fluorine atom on the indole ring can have a profound impact on its biological activity.

Overview of Key Research Domains for 3-Fluoro-1H-Indole-2-Carboxylic Acid

While direct research on this compound is not extensively documented, the broader class of indole-2-carboxylic acid derivatives is a subject of active investigation in several key research domains. The core structure of this compound serves as a key component in the design of novel therapeutic agents.

One significant area of research is in the development of HIV-1 integrase inhibitors . nih.govmdpi.comrsc.org Integrase is a crucial enzyme for the replication of the HIV-1 virus, and inhibitors of this enzyme are a vital component of antiretroviral therapy. nih.govrsc.org Studies have shown that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase. nih.govuni.lumdpi.comrsc.org The indole nucleus and the C2-carboxylic acid are thought to chelate with magnesium ions in the active site of the enzyme, a key interaction for inhibition. nih.govmdpi.com

Another prominent research area is the development of CysLT1 selective antagonists . nih.gov Cysteinyl leukotrienes (CysLTs) are inflammatory mediators involved in conditions like asthma and allergic rhinitis. nih.gov Antagonists of the CysLT1 receptor can block the effects of these mediators. Research has identified 3-substituted 1H-indole-2-carboxylic acid derivatives as potent and selective CysLT1 antagonists, highlighting the importance of the indole-2-carboxylic acid moiety for this activity. nih.gov

Furthermore, a patent has been filed for a method to efficiently synthesize 3-fluoro-indole-2-carbonyl compounds , suggesting their potential utility and the need for accessible synthetic routes. rsc.org These compounds are likely of interest for their potential biological activities, building upon the known benefits of both the indole scaffold and fluorine substitution.

Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | uni.lu |

| Molecular Weight | 179.15 g/mol | uni.lu |

| Predicted XLogP3 | 2.0 | uni.lu |

Spectroscopic Data for a Related Compound: Ethyl 3-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylate

| Data Type | Values | Source |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.40 (s, 1H), 7.70 (s, 1H), 7.43 (d, J = 8.4 Hz, 1H), 7.27 (t, J = 8.0 Hz, 2H), 7.02–6.95 (m, 2H), 6.75 (d, J = 13.6 Hz, 1H), 6.62 (d, J = 8.8 Hz, 1H), 4.30 (q, J = 7.2 Hz, 2H), 3.76 (s, 3H), 1.29 (t, J = 7.2 Hz, 3H) | nih.gov |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 162.06, 152.41 (d, JCF = 240.6 Hz), 151.20, 140.35 (d, JCF = 48.1 Hz), 136.35, 127.14, 125.93, 121.61, 121.41, 119.35, 115.80, 115.40, 113.43, 111.92, 105.40 (d, JCF = 21.2 Hz), 60.52, 57.02, 14.80 | nih.gov |

| ¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm) | -134.11 (t, J = 11.5 Hz) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRNUWKLKQQDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00709046 | |

| Record name | 3-Fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942433-63-8 | |

| Record name | 3-Fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 1h Indole 2 Carboxylic Acid and Its Derivatives

Direct Synthetic Approaches to 3-Fluoro-Indole-2-Carbonyl Scaffolds

Direct methods for the introduction of a fluorine atom at the C3-position of an indole-2-carbonyl scaffold offer an efficient route to the target molecule. These approaches often involve the use of specialized fluorinating reagents.

Fluoro-Oxidation Reactions of 3-Hydro-Indole-2-Alcohol Compounds

A notable direct approach involves the fluoro-oxidation of 3-hydro-indole-2-alcohol compounds. This method utilizes a fluorinating reagent to concurrently introduce a fluorine atom at the C3-position and oxidize the alcohol at the C2-position to a carbonyl group. A patented method describes the use of a fluorinating reagent to carry out a fluorinated oxidation reaction on 3-hydro-indole-2-alcohol compounds to generate the corresponding 3-fluoro-indole-2-carbonyl compounds. organic-chemistry.org This process is advantageous due to its mild reaction conditions and high selectivity and yield. organic-chemistry.org

One of the key reagents used in such transformations is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Research has shown that the reaction of 2-hydroxymethylindole with Selectfluor under mild, catalyst-free conditions can lead to the efficient and rapid synthesis of 3-fluoroindole-2-aldehydes. researchgate.net This reaction proceeds via an electrophilic aromatic substitution with fluorine at the activated C3-position, along with the simultaneous oxidation of the alcohol to an aldehyde. researchgate.net

Table 1: Fluoro-Oxidation of Indol-2-ylmethanol Derivatives

| Substrate | Fluorinating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (1H-indol-2-yl)methanol | Selectfluor | MeCN/H₂O | Room Temp | 3-fluoro-1H-indole-2-carbaldehyde | up to 86 | researchgate.net |

Precursor Chemistry: Synthesis of 3-Fluoro-N-(2-cyano-phenyl)-2,2,2-Trifluoroacetamide

A proposed synthesis would involve the acylation of a 2-amino-6-fluorobenzonitrile (B142694) with trifluoroacetic anhydride (B1165640) or a related activated trifluoroacetic acid derivative. This type of N-acylation is a standard transformation in organic synthesis. The resulting N-(2-cyano-6-fluorophenyl)-2,2,2-trifluoroacetamide could then potentially undergo a cyclization reaction to form the indole (B1671886) ring system. For instance, a related synthesis of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide was achieved by reacting the corresponding amine with a trifluoroacetylating agent. synarchive.com

Strategies for Indole-2-Carboxylic Acid Ester Synthesis

The synthesis of indole-2-carboxylic acid esters is a well-established field, with several classical and modern methods available. These esters are versatile intermediates that can be subsequently hydrolyzed to the corresponding carboxylic acids.

Acid-Catalyzed Esterification (e.g., Sulfuric Acid Mediated)

The Fischer-Speier esterification is a classical and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically performed using an excess of the alcohol to drive the reaction towards the ester product. masterorganicchemistry.com

For the synthesis of ethyl 3-fluoro-1H-indole-2-carboxylate, 3-fluoro-1H-indole-2-carboxylic acid would be treated with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is typically heated to reflux to achieve a reasonable reaction rate. nih.gov The use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to the more reactive acid chloride, followed by reaction with an alcohol, is another effective method for esterification. nih.gov

Table 2: Acid-Catalyzed Esterification of Indole-2-Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-1H-indole-2-carboxylic acid | Ethanol | H₂SO₄ (conc.) | 80 °C, 2 h | Ethyl 3-bromo-1H-indole-2-carboxylate | - | nih.gov |

| Indole-2-carboxylic acid | Methanol | H₂SO₄ | - | Methyl indole-2-carboxylate | - | nih.gov |

Hemetsberger–Knittel Indole Synthesis for 2-Carboxylates

The Hemetsberger–Knittel synthesis is a powerful method for the preparation of indole-2-carboxylic esters. synarchive.comwikipedia.org The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically prepared from the corresponding aromatic aldehyde and an azidoacetate derivative. wikipedia.org This method is particularly useful for synthesizing indoles with various substituents on the benzene (B151609) ring. Although the reaction mechanism is not fully elucidated, it is postulated to proceed through a nitrene intermediate. wikipedia.org Yields are generally good, often exceeding 70%. wikipedia.org The synthesis of the starting azido (B1232118) propenoic esters can sometimes be challenging. wikipedia.org

The application of this method to the synthesis of fluorinated indole-2-carboxylates would involve starting with a fluorine-substituted benzaldehyde. For example, the synthesis of ethyl 4-fluoro-1H-indole-2-carboxylate would begin with 4-fluorobenzaldehyde.

Advanced Derivatization of the Indole Core at Specific Positions

The this compound scaffold can be further functionalized at various positions to create a diverse range of derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

For instance, direct C-H arylation of free (NH)-indoles at the C3 position with aryl bromides has been achieved using a ligandless palladium acetate (B1210297) catalyst system. acs.org This methodology could potentially be applied to 3-fluoro-1H-indole-2-carboxylate, although the electronic effect of the fluorine atom would need to be considered. Palladium-catalyzed direct C(sp³)–H arylation of indole-3-ones with aryl halides has also been reported as an efficient method for synthesizing 2-monoarylated indole-3-ones. nih.govrsc.org

Furthermore, the indole nitrogen can be functionalized through alkylation or acylation reactions. Additionally, other positions on the benzene ring can be modified using standard electrophilic aromatic substitution reactions, provided the directing effects of the existing substituents are taken into account.

Table 3: Derivatization of Indole Scaffolds

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Free (NH)-indole | Aryl bromide | Pd(OAc)₂, BnBu₃NCl, K₂CO₃, Toluene, reflux | 3-Aryl-1H-indole | High | acs.org |

| Indole-3-one | Aryl halide | Palladium catalyst | 2-Monoarylated indole-3-one | up to 95 | nih.govrsc.org |

Anilination via Buchwald–Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. science.govwikipedia.org While direct C-H amination at the C3 position of indoles can be challenging, a common strategy involves the introduction of a halide at the C3 position, followed by a Buchwald-Hartwig coupling. For instance, 3-bromo-1H-indole-2-carboxylic acid can be synthesized and subsequently coupled with various anilines. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A representative procedure involves the reaction of ethyl 3-bromo-1H-indole-2-carboxylate with an aniline (B41778) derivative in the presence of a palladium catalyst such as Pd(OAc)₂ and a suitable ligand like BINAP. A base, for example, cesium carbonate (Cs₂CO₃), is used to facilitate the reaction. The ester can then be hydrolyzed to the corresponding carboxylic acid.

Table 1: Representative Conditions for Buchwald-Hartwig C3-Anilination of Indole-2-Carboxylate Derivatives

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Ethyl 3-bromo-1H-indole-2-carboxylate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 85 |

| 2 | Ethyl 3-bromo-1H-indole-2-carboxylate | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 110 | 92 |

Note: Data presented in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination of similar indole substrates. Specific yields for the 3-fluoro derivative may vary.

Vilsmeier–Haack Formylation

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgorganic-chemistry.org This reaction introduces a formyl group (-CHO) at the C3 position. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile. ijpcbs.com

The reaction of ethyl 3-fluoro-1H-indole-2-carboxylate with the Vilsmeier reagent, followed by aqueous workup, would yield ethyl 3-formyl-3-fluoro-1H-indole-2-carboxylate. A recent study detailed the Vilsmeier-Haack formylation of ethyl 5-nitro-1H-indole-2-carboxylate, where phosphorus oxychloride was added to a solution of the indole in DMF, followed by heating. nih.gov A similar protocol could be adapted for the 3-fluoro analogue.

Table 2: Typical Conditions for Vilsmeier-Haack Formylation of Indole-2-carboxylates

| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 1H-indole-2-carboxylate | POCl₃, DMF | DMF | RT to Reflux | 2-4 | >90 |

| 2 | Ethyl 5-nitro-1H-indole-2-carboxylate | POCl₃, DMF | DMF | RT to Reflux | 2 | Not Reported |

Note: Data is based on general procedures for indole formylation. The presence of the fluorine atom at C3 may influence reactivity.

Meerwein–Ponndorf–Verley Reduction to Hydroxymethyl Groups

Following the successful formylation of the C3 position, the resulting aldehyde can be reduced to a hydroxymethyl group (-CH₂OH) using the Meerwein-Ponndorf-Verley (MPV) reduction. nih.govorganic-chemistry.org This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgresearchgate.net The MPV reduction is known for its high chemoselectivity, leaving other reducible functional groups such as esters and nitro groups intact. thermofisher.com

The reduction of ethyl 3-formyl-3-fluoro-1H-indole-2-carboxylate would proceed by heating the aldehyde with aluminum isopropoxide in isopropanol. The equilibrium is driven forward by the distillation of the acetone (B3395972) byproduct. organic-chemistry.org

Table 3: General Conditions for Meerwein-Ponndorf-Verley Reduction of Aldehydes

| Entry | Substrate | Reagent | Solvent | Conditions | Product |

| 1 | Aromatic Aldehyde | Al(O-i-Pr)₃ | Isopropanol | Reflux, distillation of acetone | Aromatic Methanol |

| 2 | Ketone | K₃PO₄, secondary alcohol | Toluene | 120 °C | Secondary Alcohol |

Note: This table represents generalized conditions. Specific optimization would be required for the 3-formyl-3-fluoro-1H-indole-2-carboxylate substrate.

Friedel–Crafts Acylation Followed by Reduction

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgorganic-chemistry.org For indoles, this reaction typically occurs at the electron-rich C3 position. The resulting ketone can then be reduced to an alkyl group.

The Friedel-Crafts acylation of this compound with an acyl chloride (e.g., acetyl chloride) and AlCl₃ would yield a 3-acyl-3-fluoro-1H-indole-2-carboxylic acid derivative. However, the presence of the carboxylic acid group can complicate the reaction by complexing with the Lewis acid. Therefore, protection of the carboxylic acid as an ester is often necessary. Following acylation, the ketone can be reduced to the corresponding alkyl group via methods like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction.

Table 4: General Protocol for Friedel-Crafts Acylation and Subsequent Reduction

| Step | Reaction | Reagents | Catalyst | Solvent | Product |

| 1 | Acylation | Acyl Chloride | AlCl₃ | Dichloromethane | 3-Acylindole |

| 2 | Reduction (Clemmensen) | Zn(Hg), HCl | - | Toluene | 3-Alkylindole |

| 3 | Reduction (Wolff-Kishner) | H₂NNH₂, KOH | - | Ethylene Glycol | 3-Alkylindole |

Note: The reactivity of the 3-fluoroindole substrate under Friedel-Crafts conditions would need to be experimentally determined.

C6-Position Functionalization

Functionalization of the benzene portion of the indole ring, such as at the C6 position, is crucial for modulating the electronic properties and biological activity of the molecule.

Aryl Amination via Buchwald–Hartwig Reaction

The Buchwald-Hartwig amination can also be effectively applied to the functionalization of the carbocyclic ring of the indole nucleus. wikipedia.orgorganic-chemistry.org This requires the presence of a halide at the desired position. For C6-amination, a 6-halo-3-fluoro-1H-indole-2-carboxylic acid derivative would be the necessary starting material.

A study on the synthesis of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors reported the Buchwald-Hartwig amination of 6-bromoindole-2-carboxylic acid. nih.gov In this work, the 6-bromoindole (B116670) ester was coupled with various anilines and benzylamines using palladium acetate as the catalyst, a suitable ligand, and a base. This methodology provides a direct route to C6-aminated indole-2-carboxylic acids.

Table 5: Conditions for Buchwald-Hartwig C6-Aryl Amination of 6-Bromoindole-2-carboxylates

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 78 |

| 2 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 |

Note: Data from a study on 6-bromoindole-2-carboxylic acid derivatives. nih.gov The electronic effect of the C3-fluoro group would need to be considered for the target molecule.

N1-Position Functionalization

The nitrogen atom at the 1-position (N1) of the indole ring is a common site for introducing structural diversity. Functionalization at this position can significantly influence the molecule's biological and physicochemical properties.

The introduction of a benzyl (B1604629) group or a substituted benzyl group at the N1 position is a fundamental strategy in medicinal chemistry to explore structure-activity relationships. This modification is typically achieved through nucleophilic substitution, where the indole nitrogen acts as a nucleophile. The reaction generally involves deprotonation of the indole N-H with a suitable base, followed by the addition of a benzyl halide (e.g., benzyl bromide or benzyl chloride).

In a general procedure, the indole is treated with a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting indolide anion then reacts with the substituted or unsubstituted benzyl chloride to yield the N1-benzylated product. mdpi.com This method is applicable for producing a wide array of N-benzyl indole derivatives. For instance, the synthesis of N-benzyl-1H-indole-2-carbohydrazides begins with the reaction of substituted benzyl chloride with hydrazine hydrate (B1144303) to form benzyl hydrazine, which is then coupled with the indole-2-carboxylic acid. mdpi.com

Amide and Sulfonamide Formation from the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a key functional handle for derivatization, most commonly through the formation of amides and their isosteres, sulfonamides.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used reagents that facilitate the formation of amide bonds by activating the carboxylic acid. commonorganicchemistry.comchemistrysteps.com The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an amine. wikipedia.org This method is favored because the urea (B33335) byproduct is water-soluble and easily removed during aqueous workup. commonorganicchemistry.com

The efficiency of EDCI coupling can be enhanced by the addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). commonorganicchemistry.comnih.gov These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine to yield the desired amide. nih.gov This methodology has been successfully applied to synthesize a variety of indole-2-carboxamides by coupling the corresponding indole-2-carboxylic acid with various amines. mdpi.comnih.gov

Table 1: Examples of EDCI-Mediated Amide Coupling Conditions

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product Yield |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Substituted benzyl hydrazine | EDCI | Methylene chloride | Moderate |

| Boc-valine | Hydroxyethylamine sulfonamide isostere | EDCI, DMAP, HOBt (cat.) | Acetonitrile | 65% nih.gov |

| Various Carboxylic Acids | Various Amines | EDCI, HOBt | Not Specified | Good to Excellent researchgate.net |

| DNA-conjugated Carboxylic Acids | Amines | EDC, HOAt, DIPEA | Not Specified | >75% for 78% of acids nih.gov |

This table presents representative examples of amide bond formation using EDCI and other coupling agents, illustrating the versatility of the method.

An alternative, robust method for amide synthesis involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with an amine. libretexts.org The activation of the carboxylic acid is typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). libretexts.org Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed. libretexts.org

Once formed, the acyl chloride readily reacts with a primary or secondary amine in a nucleophilic addition-elimination reaction to form the corresponding amide. youtube.comchemistrystudent.comchemistrysteps.com This reaction is generally rapid and high-yielding. An excess of the amine or the addition of a non-nucleophilic base is often used to neutralize the hydrogen chloride (HCl) generated during the reaction. chemguide.co.uk This strategy has been employed in the synthesis of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives, where 5-fluoro-1H-indole-2-carbonyl chloride was reacted with various aminobenzophenones. researchgate.net

Table 2: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Phase | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Byproducts are easily removed. libretexts.org |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Reacts in the cold. libretexts.org |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid | Reaction is less vigorous than with PCl₅. libretexts.org |

This table summarizes common reagents used to convert carboxylic acids into acyl chlorides.

In drug design, the replacement of a functional group with another that has similar physical or chemical properties is known as isosteric replacement. Sulfonamides are well-known bioisosteres of carboxamides and carboxylic acids. drughunter.comnih.gov This substitution can lead to improved properties such as enhanced metabolic stability, better membrane permeability, and different hydrogen-bonding patterns. drughunter.com While carboxylic acids typically have a pKa of 4-5, sulfonamides are weaker acids with a pKa around 9-10. drughunter.com

The synthesis of sulfonamide isosteres of 3-fluoro-1H-indole-2-carboxamide would generally involve preparing an amine or a sulfonyl chloride derivative of the indole scaffold. For example, a common route to sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base. acs.org Alternatively, "reverse sulfonamides" can be synthesized by reacting a sulfonyl chloride with an amine. nih.gov The incorporation of fluorine into these bioisosteres can further modulate physicochemical properties like acidity and lipophilicity. nih.gov

Ligand-Free Copper-Catalyzed Ullmann Coupling Reactions for Divergent Indole-2-Carboxylic Acid Derivatives

The Ullmann coupling reaction is a powerful tool for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Modern variations of this reaction often utilize copper catalysts. A significant advancement is the development of ligand-free copper-catalyzed Ullmann-type reactions, which offer a more straightforward and cost-effective approach to synthesizing diverse molecular structures. semanticscholar.orgnih.gov

A ligand-free, copper-catalyzed one-pot intramolecular cyclization has been developed to produce a variety of indole-2-carboxylic acid derivatives, including esters and amides. semanticscholar.org This method provides an efficient pathway from readily available substrates. semanticscholar.org The reaction mechanism is proposed to involve the coordination of the substrate with a Cu(I) species, followed by oxidative addition to form a transient Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the catalyst. semanticscholar.org Such tandem processes, which combine multiple bond-forming events in a single operation, are highly efficient for building complex heterocyclic frameworks like multisubstituted indoles. organic-chemistry.org

Advanced Spectroscopic Characterization and Computational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 3-fluoro-1H-indole-2-carboxylic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive analysis.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the indole (B1671886) N-H proton, and the carboxylic acid O-H proton. The protons on the benzene (B151609) ring portion of the indole structure typically appear in the range of δ 7.0-7.7 ppm. chemicalbook.com The specific chemical shifts and multiplicities of these protons (H-4, H-5, H-6, and H-7) are influenced by their position relative to the electron-donating nitrogen atom and the fused pyrrole (B145914) ring.

The indole N-H proton is characteristically found further downfield, often as a broad singlet, due to nitrogen's electronegativity and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration. Similarly, the carboxylic acid proton (O-H) is highly deshielded and typically resonates at a very downfield position, often above δ 10-12 ppm, and may also appear as a broad singlet. libretexts.orglibretexts.org

A key feature in the ¹H NMR spectrum of this compound would be the observation of coupling between the fluorine atom at position 3 and nearby protons. This heteronuclear coupling (J-coupling) would provide crucial structural confirmation. For instance, the H-4 proton would likely exhibit a doublet of doublets or a more complex multiplet due to coupling with both the adjacent H-5 proton and the fluorine atom across four bonds (⁴JHF). The magnitude of this long-range H-F coupling is typically a few Hertz.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Nine distinct signals are expected for this compound. The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the δ 160-180 ppm region. libretexts.org The carbon atoms of the indole ring will resonate in the aromatic region (approximately δ 100-140 ppm).

The most significant feature in the ¹³C NMR spectrum is the direct coupling between the fluorine atom and the carbon to which it is attached (C-3). This one-bond carbon-fluorine coupling (¹JCF) is typically very large, often in the range of 200-300 Hz, resulting in a large doublet for the C-3 signal. This provides unambiguous evidence for the position of the fluorine substituent. Furthermore, smaller two-bond (²JCF) and three-bond (³JCF) couplings to other carbons in the ring (e.g., C-2, C-3a, C-4) are also expected, providing additional structural information. organicchemistrydata.org

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. biophysics.org The ¹⁹F chemical shift is very sensitive to the electronic environment, providing valuable information about the molecule's structure. icpms.cz For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with nearby protons, most notably the H-4 proton. This coupling information is complementary to that obtained from the ¹H NMR spectrum. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a compound with high accuracy.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules, typically by observing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound (C₉H₆FNO₂), the theoretical monoisotopic mass is 179.03825 Da. uni.lu

Using ESI-HRMS in positive ion mode, the instrument would detect the protonated molecule, [C₉H₆FNO₂ + H]⁺. The high resolution of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places. The experimentally determined accurate mass can then be compared to the theoretical mass calculated for the chemical formula C₉H₇FNO₂⁺ (180.04553 Da). uni.lu A close match between the experimental and theoretical values (typically within 5 ppm) confirms the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. acs.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the infrared spectrum of this compound, several characteristic absorption bands would be expected.

A very broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The N-H stretching vibration of the indole ring typically appears as a sharper peak around 3300-3500 cm⁻¹. The C=O stretching vibration of the carboxylic acid group would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic system would appear in the 1450-1600 cm⁻¹ region. A band corresponding to the C-F stretching vibration is also expected, typically in the 1000-1400 cm⁻¹ range.

Data Tables

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical ranges for similar functional groups and structures.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (OH) | 10.0 - 13.0 | Broad Singlet |

| ¹H (NH) | 8.0 - 11.0 | Broad Singlet |

| ¹H (Aromatic) | 7.0 - 7.7 | Multiplets, with potential H-F coupling observed |

| ¹³C (C=O) | 160 - 180 | Singlet or Doublet (due to ²JCF or ³JCF) |

| ¹³C (Aromatic) | 100 - 140 | Doublets for carbons coupled to fluorine (C-2, C-3, C-3a, C-4) |

| ¹⁹F | -100 to -140 | Multiplet due to H-F coupling |

Table 2: Predicted ESI-HRMS Data for this compound

| Ion | Formula | Theoretical m/z (Da) |

|---|---|---|

| [M+H]⁺ | C₉H₇FNO₂⁺ | 180.04553 uni.lu |

| [M-H]⁻ | C₉H₄FNO₂⁻ | 178.03097 uni.lu |

| [M+Na]⁺ | C₉H₆FNO₂Na⁺ | 202.02747 uni.lu |

Compound List

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of an indole carboxylic acid is characterized by distinct vibrational modes corresponding to the carboxylic acid and indole moieties.

For carboxylic acids, the O-H stretching vibration of the carboxyl group typically appears as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding which forms dimeric structures. spectroscopyonline.com The carbonyl (C=O) stretching vibration is also a prominent feature, generally observed between 1730 and 1700 cm⁻¹ for saturated carboxylic acids. researchgate.net

The indole ring exhibits a characteristic N-H stretching vibration, which for non-associated N-H groups can be found around 3453 cm⁻¹. uni.lu However, when involved in intermolecular hydrogen bonding, this peak can shift to lower wavenumbers, for instance, to around 3350 cm⁻¹. uni.lu

In a study of the related compound, 5-methoxy-1H-indole-2-carboxylic acid, the FT-IR spectrum revealed a band at 3336 cm⁻¹, indicative of the N-H group's involvement in intermolecular hydrogen bonds. chemicalbook.com A broad absorption band from approximately 3200 to 2000 cm⁻¹ was also observed, which is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer. chemicalbook.com

Based on these general principles and data from related compounds, the expected FT-IR spectral features for This compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad, strong |

| Indole | N-H stretch | ~3300-3400 | Medium to strong, may be broad if hydrogen-bonded |

| Carboxylic Acid | C=O stretch | 1730-1700 | Strong, sharp |

| Aromatic Ring | C=C stretch | ~1600-1450 | Medium to weak |

| Carboxylic Acid | C-O stretch | 1320-1210 | Strong |

| Carboxylic Acid | O-H bend | 960-900 | Broad |

| Aromatic Ring | C-H out-of-plane bend | ~900-675 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The technique utilizes a near-infrared laser to excite the sample, which helps in reducing fluorescence that can be a problem in conventional Raman spectroscopy. mdpi.com

In the context of indole derivatives, Raman spectroscopy is a valuable tool for studying the molecular structure and environment. nih.gov For This compound , the FT-Raman spectrum would be expected to show characteristic bands for the indole ring and the carboxylic acid group. The C=C stretching vibrations of the aromatic system and the C=O stretching of the carboxylic acid would be prominent. Analysis of isotope shifts in the Raman spectra of indole and its derivatives, aided by DFT calculations, has been shown to provide a consistent assignment of Raman bands to specific vibrational modes. nih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Indole Ring | Ring stretching | ~1600-1400 | Strong |

| Carboxylic Acid | C=O stretch | ~1650-1750 | Medium to Strong |

| Aromatic Ring | C-H in-plane bend | ~1300-1000 | Medium |

| Indole Ring | Ring breathing | ~800-700 | Strong |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For indole carboxylic acids, the crystal structure is often dominated by extensive hydrogen bonding networks.

Studies on related compounds provide insight into the likely crystal packing of This compound . For instance, the crystal structure of 6-bromo-1H-indole-3-carboxylic acid reveals that molecules form inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further connected by N-H···O hydrogen bonds, creating layers within the crystal. nih.govresearchgate.net

Based on these examples, it is highly probable that This compound also forms hydrogen-bonded dimers in the solid state, with further intermolecular interactions mediated by the indole N-H group. The presence of the electronegative fluorine atom at the 3-position could also introduce C-H···F or other halogen-related interactions, influencing the final crystal packing.

Crystallographic Data for Related Indole Carboxylic Acids

| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |

| 6-Bromo-1H-indole-3-carboxylic acid | Monoclinic | P21/n | O-H···O, N-H···O | nih.govresearchgate.net |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P21/c | O-H···O, N-H···O, C-H···O | nih.gov |

| Indole-2-carboxylic acid | Orthorhombic | Pna21 | O-H···O, N-H···O | uni.lu |

Computational Chemistry Methodologies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a standard computational tool for investigating the molecular and electronic properties of chemical systems. DFT calculations can provide valuable insights into the optimized geometry, vibrational frequencies, and electronic structure of molecules like This compound .

In a study of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid , DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to obtain a stable conformer and to calculate the normal modes of vibration, which showed good agreement with experimental data. nih.gov Similarly, for 5-methoxy-1H-indole-2-carboxylic acid , DFT calculations (ωB97X-D) were employed to model dimeric and trimeric structures, and the results were in good agreement with experimental structural and spectroscopic data. nih.gov

For This compound , DFT calculations would allow for the prediction of its most stable conformation, bond lengths, bond angles, and the simulation of its FT-IR and Raman spectra. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and electronic transition properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the charge distribution and the delocalization of electron density.

NBO analysis can be used to investigate hyperconjugative interactions, which are crucial for understanding molecular stability. For instance, in a study of substituted benzothiazole (B30560) derivatives, NBO analysis was used to demonstrate charge transfer between localized bonds and lone pairs. mdpi.com In the context of This compound , NBO analysis would be instrumental in understanding the electronic effects of the fluorine substituent on the indole ring and the carboxylic acid group. It can quantify the intramolecular charge transfer from lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of the ring system, providing insights into the molecule's electronic structure and reactivity. A study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid utilized NBO analysis to investigate the hydrogen-bonded interactions between two monomeric units. nih.gov

Hirshfeld Surface and Fingerprint Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions.

For This compound , Hirshfeld surface analysis would provide a detailed understanding of the nature and extent of intermolecular interactions, including the expected O-H···O and N-H···O hydrogen bonds, as well as potential C-H···F interactions. The fingerprint plots would allow for a quantitative comparison of the intermolecular contact patterns with those of other related indole derivatives.

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies exclusively on this compound are not extensively documented in public literature, the conformational analysis of this molecule can be understood through established computational methodologies applied to similar structures, such as indole-3-ylacetic acid and other fluorinated organic compounds.

Conformational analysis of indole carboxylic acids is crucial for understanding their biological activity and chemical reactivity. Such analyses are typically performed using molecular mechanics and ab initio Self-Consistent Field (SCF) Molecular Orbital (MO) theory. core.ac.uk These methods are employed to determine the molecule's equilibrium geometry, the relative energies of different conformations, and the energy barriers between them. core.ac.uk

Furthermore, the conformation of the carboxylic acid group itself, specifically the orientation of the hydroxyl proton, is a significant factor. Carboxylic acids exist in two primary planar conformations: syn and anti. The syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is generally considered to be the more stable form. nih.gov Molecular dynamics simulations, particularly with umbrella sampling, can be used to compute the potential of mean force (PMF) for the rotation of this dihedral angle, providing insight into the free energy landscape and the relative stability of the syn and anti conformers in different environments (gas phase vs. explicit solvent). nih.gov

The presence of the fluorine atom at the 3-position of the indole ring is expected to significantly influence the conformational preferences. Fluorine substitution can introduce potent stereoelectronic effects, including hyperconjugation and electrostatic interactions (charge-dipole, dipole-dipole), which can stabilize or destabilize certain conformations. nih.govresearchgate.net Computational and crystallographic analyses of other fluorinated molecules have demonstrated the importance of these interactions in dictating molecular structure. nih.gov Therefore, any comprehensive conformational analysis of this compound would necessitate high-level quantum chemical simulations to accurately capture these fluorine-specific effects.

Predicted Collision Cross Section (CCS) Values and Their Derivation

The Collision Cross Section (CCS) is a crucial physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is an important identifier in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of characterization beyond mass-to-charge ratio and retention time, which aids in compound identification and reduces the risk of false positives. mdpi.com

For novel or rare compounds like this compound, where experimental standards may not be readily available, theoretically predicted CCS values are an invaluable tool. mdpi.com These predictions are typically generated using computational methods that model the interaction between the ion and a neutral buffer gas. The process generally involves converting the 2D structure (SMILES) of the molecule into a 3D model, considering all possible conformers and ionic forms (e.g., protonated or deprotonated species). mdpi.com

Predicted CCS values for several adducts of this compound have been calculated and are available in public databases. core.ac.uk These values are often derived using machine learning models or other computational tools trained on large databases of experimentally determined CCS values. nih.govmdpi.com

Below is a table of predicted CCS values for various adducts of this compound, calculated using CCSbase. core.ac.uk

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 180.04553 | 131.9 |

| [M+Na]⁺ | 202.02747 | 142.7 |

| [M-H]⁻ | 178.03097 | 132.3 |

| [M+NH₄]⁺ | 197.07207 | 152.5 |

| [M+K]⁺ | 218.00141 | 138.5 |

| [M+H-H₂O]⁺ | 162.03551 | 125.7 |

| [M+HCOO]⁻ | 224.03645 | 152.9 |

| [M+CH₃COO]⁻ | 238.05210 | 175.0 |

| [M+Na-2H]⁻ | 200.01292 | 137.7 |

| [M]⁺ | 179.03770 | 130.9 |

| [M]⁻ | 179.03880 | 130.9 |

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChemLite. core.ac.uk

This predictive data serves as a reference library, enabling researchers to tentatively identify the compound in complex mixtures analyzed by IM-MS, even without a physical standard.

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Positional Substitution Effects on Indole-2-Carboxylic Acid Derivatives

The biological activity of indole-2-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the indole (B1671886) core. Strategic modifications at the C2, C3, C5, C6, and N1 positions have been shown to modulate their pharmacological profiles, enhancing their potency and selectivity for various biological targets.

C2-Carboxyl Group: A Key Player in Metal Ion Chelation

The carboxylic acid moiety at the C2 position is a critical feature for the biological activity of many indole-2-carboxylic acid derivatives, particularly those that function as enzyme inhibitors. This group often acts as a key anchoring point within the active site of target enzymes, especially metalloenzymes. rsc.orgnih.gov

Recent research has highlighted the crucial role of the C2-carboxyl group in the inhibition of HIV-1 integrase, a key enzyme in the viral replication cycle. rsc.orgnih.govmdpi.comnih.gov The active site of HIV-1 integrase contains two essential magnesium ions (Mg²⁺). rsc.orgnih.gov The C2-carboxyl group, in conjunction with the indole nitrogen, can form a chelating triad (B1167595) with these two metal ions. nih.gov This chelation is a critical interaction that stabilizes the binding of the inhibitor within the active site and is essential for potent inhibitory activity. rsc.orgnih.gov While a single carboxyl group may struggle to establish a stable bis-bidentate chelation with two Mg²⁺ ions on its own, the presence of additional heteroatoms, such as the indole nitrogen, enhances this metal-chelating interaction. rsc.org

The necessity of the free carboxylic acid at the C2 position for potent activity has been demonstrated in several studies. For instance, esterification of the C2-carboxyl group often leads to a significant decrease or complete loss of inhibitory activity against HIV-1 integrase. nih.gov This is attributed to the impairment of the crucial metal ion chelation. nih.gov Conversely, hydrolysis of the corresponding esters to the free carboxylic acids has been shown to markedly enhance the inhibitory potency. mdpi.com This underscores the indispensable role of the C2-carboxyl group as a metal-binding pharmacophore in this class of inhibitors.

The importance of the C2-carboxylic acid is not limited to HIV-1 integrase inhibitors. In the context of CysLT1 receptor antagonists, the removal of the indole-2-carboxylic acid moiety from a lead compound resulted in a 47-fold decrease in potency, demonstrating its necessity for activity. nih.gov This acidic group is thought to model the C1-carboxylic acid of the natural ligand, highlighting its role in receptor recognition and binding. nih.gov

C3-Position: Harnessing Hydrophobic Interactions

The C3 position of the indole-2-carboxylic acid scaffold offers a valuable site for modification to enhance interactions with hydrophobic pockets within enzyme active sites and receptors. nih.govnih.gov Introducing long branches or anilino substitutions at this position can significantly improve the inhibitory potency of these derivatives. nih.govmdpi.com

For example, the introduction of substituted anilino groups at the C3 position of the indole core has been shown to improve inhibitory activity against HIV-1 integrase. nih.gov Molecular docking studies have revealed that these anilino substituents can extend into the hydrophobic region of the active site, forming interactions with key amino acid residues such as Pro145 and Tyr143. nih.gov Specifically, derivatives with 2-methoxyphenyl or 3-methoxyphenyl (B12655295) groups at the C3 position exhibited a threefold improvement in inhibitory activity compared to the unsubstituted parent compound. nih.gov

Furthermore, the introduction of a long branch at the C3 position has been shown to markedly increase the inhibitory effect. mdpi.comnih.gov For instance, a derivative with a long branch at C3 extended into the hydrophobic cavity near the integrase active site and interacted with Tyr143 and Asn117, resulting in a significantly improved IC₅₀ value of 0.13 μM. mdpi.com This highlights the importance of optimizing substituents at the C3 position to maximize hydrophobic interactions and enhance biological potency.

The following table summarizes the effects of various C3-substitutions on the HIV-1 integrase inhibitory activity of indole-2-carboxylic acid derivatives.

| Compound | C3-Substituent | HIV-1 Integrase IC₅₀ (μM) |

| 1 | H | 32.37 nih.gov |

| 4a | 2-Methoxyphenylamino | ~10 nih.gov |

| 4b | 3-Methoxyphenylamino | ~10 nih.gov |

| 15 | p-Trifluorophenyl long-chain | 6.1 mdpi.com |

| 18 | o-Fluorophenyl long-chain | 5.0 mdpi.com |

| 20a | Long branch with (3-fluoro-4-methoxyphenyl)amino at C6 | 0.13 mdpi.comnih.gov |

This table is for illustrative purposes and the IC₅₀ values are approximate, based on reported fold-improvements or direct data where available.

C5-Position: Modulating Activity through Electronic Effects

The C5 position of the indole ring provides another strategic location for substitution to modulate the biological activity of indole-2-carboxylic acid derivatives. The introduction of both electron-donating and electron-withdrawing groups at this position can have a significant impact on potency, often through a combination of electronic and steric effects. sci-hub.senih.gov

In the context of CB1 receptor allosteric modulators, structure-activity relationship studies have shown that the presence of a chloro or fluoro group at the C5 position enhances the modulatory potency of 1H-indole-2-carboxamides. nih.gov This suggests that electron-withdrawing groups at this position are favorable for this particular biological target.

Conversely, in the development of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the effect of C5-substituents is more complex. sci-hub.se While some substitutions can be detrimental, others can be tolerated or even beneficial. For example, in a series of 4-aryl-substituted indole-2-carboxylic acids, the introduction of a methyl group at the C5 position was tolerated, whereas replacement with F, Cl, OCH₃, CN, or NO₂ led to a loss of potency. sci-hub.se This indicates that for this particular scaffold and target, the electronic and/or steric properties of these substituents are not conducive to potent inhibition.

Interestingly, the introduction of an acetamido or ethylamino group at the 6-position, which is electronically different from the aforementioned groups, resulted in compounds with strong inhibitory activities against both IDO1 and TDO. sci-hub.se This highlights the intricate nature of SAR at the C5 and C6 positions, where the specific requirements of the binding site dictate which substituents are favorable.

In another study focusing on GPR17 agonists, substitution at the C5 position was found to be detrimental to activity. elsevierpure.com This suggests that for this particular receptor, the C5 position may be involved in a critical interaction that is disrupted by the presence of a substituent, or that this position is located in a sterically constrained region of the binding pocket.

The impact of a 5-fluoro substitution has also been investigated in the context of NMDA receptor antagonists. medchemexpress.com 5-Fluoro-indole-2-carboxylic acid was found to be a competitive antagonist of the glycine (B1666218) site of the NMDA receptor with a Ki of 15 μM and an IC₅₀ of 61 μM for blocking NMDA currents. medchemexpress.com This demonstrates that a small, electron-withdrawing group at the C5 position is well-tolerated and can contribute to potent antagonism at this receptor.

The following table provides a summary of the effects of C5-substituents on the activity of indole-2-carboxylic acid derivatives against different targets.

| Target | C5-Substituent | Effect on Activity |

| CB1 Receptor | Chloro, Fluoro | Enhanced potency nih.gov |

| IDO1/TDO | Methyl | Tolerated sci-hub.se |

| IDO1/TDO | F, Cl, OCH₃, CN, NO₂ | Loss of potency sci-hub.se |

| GPR17 | Various | Detrimental elsevierpure.com |

| NMDA Receptor | Fluoro | Potent antagonism (IC₅₀ = 61 μM) medchemexpress.com |

C6-Position: The Role of Halogenated Benzene (B151609) and π–π Stacking

The C6 position of the indole-2-carboxylic acid scaffold has emerged as a key site for introducing substituents that can engage in π–π stacking interactions, thereby enhancing binding affinity and inhibitory potency. nih.gov The introduction of a halogenated benzene ring at this position has been a particularly successful strategy in the development of HIV-1 integrase inhibitors. nih.govmdpi.com

Structure-activity relationship studies have confirmed that the introduction of a C6-halogenated benzene group to the indole core significantly increases the inhibitory activity against HIV-1 integrase. nih.gov This enhancement is attributed to the favorable π–π stacking interactions between the introduced aromatic ring and the nucleobases of the viral DNA. nih.gov

In addition to HIV-1 integrase inhibitors, the C6 position has also been explored in the context of GPR17 agonists. elsevierpure.com In this case, it was found that the C6 position could accommodate large lipophilic residues, and substitution at this position was generally well-tolerated. elsevierpure.com Among the most potent compounds were those with a 6-phenoxy, 4-fluoro-6-bromo, 4-fluoro-6-iodo, or 4-chloro-6-hexyloxy substitution pattern. elsevierpure.com This suggests that for GPR17, the C6 position is located in a region of the binding pocket that can accommodate bulky and lipophilic groups, and that these groups can contribute to enhanced potency.

The following table summarizes the activity of some C6-substituted indole-2-carboxylic acid derivatives as GPR17 agonists.

| C6-Substituent | Other Substituents | Compound Name/Number | EC₅₀ (nM) |

| Phenoxy | 3-(2-carboxyethyl) | PSB-1737 (26) | 270 elsevierpure.com |

| Bromo | 3-(2-carboxyethyl), 4-fluoro | PSB-18422 (33) | 27.9 elsevierpure.com |

| Iodo | 3-(2-carboxyethyl), 4-fluoro | PSB-18484 (35) | 32.1 elsevierpure.com |

| Hexyloxy | 3-(2-carboxyethyl), 4-chloro | PSB-1767 (43) | 67.0 elsevierpure.com |

| Hexyloxy | 3-(2-carboxyethyl) | PSB-17183 (39) | 115 elsevierpure.com |

N1-Position: Impact of N-Substituents on Biological Potency

The nitrogen atom at the N1 position of the indole ring is another important site for chemical modification that can significantly influence the biological potency of indole-2-carboxylic acid derivatives. organic-chemistry.orgmdpi.com The introduction of various substituents at this position can alter the electronic properties of the indole ring system, as well as introduce new steric and hydrophobic interactions with the target protein. organic-chemistry.orgmdpi.com

In a study on GPR17 agonists, it was found that substitution at the N1-position was detrimental to activity. elsevierpure.com This suggests that for this particular receptor, an unsubstituted N1-position is crucial for optimal binding and activation. The N-H group may be acting as a hydrogen bond donor, and its replacement with a substituent disrupts this key interaction.

However, in other contexts, N1-substitution can be a viable strategy for modulating activity. For instance, in the development of dual IDO1/TDO inhibitors, N1-methyl substituted compounds were readily prepared and evaluated. sci-hub.se While the specific impact on potency in this case was not detailed in the provided abstract, the fact that these compounds were synthesized suggests that N1-substitution is a feasible approach for this class of inhibitors.

The synthesis of N-aryl indoles from indole-2-carboxylic acids via a copper-catalyzed decarboxylative N-arylation has been reported, highlighting the chemical accessibility of this position for introducing a wide range of aryl groups. organic-chemistry.org These N-aryl indoles are of interest due to their potential anticancer and other pharmacological properties. organic-chemistry.org

Furthermore, the alkylation of the nitrogen of ethyl indol-2-carboxylate has been successfully carried out using aqueous potassium hydroxide (B78521) in acetone (B3395972), yielding N-allyl and N-benzyl derivatives. mdpi.com This demonstrates the feasibility of introducing alkyl substituents at the N1-position.

Mechanistic Insights into Enzyme Inhibition and Receptor Modulation

Indole-2-carboxylic acid derivatives exert their biological effects through a variety of mechanisms, including enzyme inhibition and receptor modulation. medchemexpress.comnih.gov Understanding these mechanisms at the molecular level is crucial for the rational design of more potent and selective therapeutic agents.

As discussed previously, a key mechanism of action for many indole-2-carboxylic acid-based enzyme inhibitors is the chelation of metal ions in the active site. rsc.orgnih.gov In the case of HIV-1 integrase, the indole core and the C2-carboxyl group form a chelating triad with two Mg²⁺ ions, which is a critical interaction for potent inhibition. nih.gov This chelation disrupts the normal catalytic function of the enzyme, thereby preventing viral replication.

In addition to metal chelation, indole-2-carboxylic acid derivatives can also engage in other important interactions within the active site, such as hydrophobic interactions and π–π stacking. nih.govnih.gov As detailed in the preceding sections, substituents at the C3 and C6 positions can be optimized to maximize these interactions, leading to enhanced inhibitory potency. nih.govnih.gov

Beyond enzyme inhibition, indole-2-carboxylic acid itself has been shown to act as a competitive antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.comnih.gov The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and excitotoxicity. nih.gov Glycine acts as a co-agonist at the NMDA receptor, and its binding is required for channel activation. nih.gov Indole-2-carboxylic acid competitively inhibits the binding of glycine, thereby blocking the potentiation of NMDA-gated currents. medchemexpress.comnih.gov This mechanism of action makes it a valuable tool for studying the role of glycine in NMDA receptor function and a potential starting point for the development of therapeutics for neurological disorders such as stroke and epilepsy. medchemexpress.comnih.gov

Furthermore, derivatives of indole-2-carboxylic acid have been identified as allosteric modulators of the CB1 receptor and agonists of the GPR17 receptor. nih.govelsevierpure.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand), and they can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effect of the endogenous ligand. nih.gov The discovery of indole-2-carboxamides as CB1 allosteric modulators opens up new avenues for targeting the endocannabinoid system with greater subtlety than is possible with direct agonists or antagonists. nih.gov

HIV-1 Integrase Strand Transfer Inhibition Mechanisms

Indole-2-carboxylic acid and its derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govgoogle.com The core mechanism of action involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site. nih.gov The indole nucleus and the C2-carboxyl group of the molecule are perfectly positioned to form these crucial coordinate bonds with the magnesium ions. nih.gov This interaction effectively blocks the strand transfer step of viral DNA integration into the host genome, a critical process for viral replication. google.com

The binding mode analysis of compounds based on the indole-2-carboxylic acid scaffold reveals that the indole core itself can also engage in π-stacking interactions with viral DNA bases, such as dA21, further stabilizing the inhibitor within the active site. google.com While specific studies on the 3-fluoro derivative are not extensively detailed in the provided literature, the fundamental chelation mechanism remains the cornerstone of its inhibitory activity. Modifications at other positions, such as the introduction of a halogenated benzene ring at the C6 position, have been shown to enhance potency by forming π-π stacking interactions with other DNA bases like dC20. nih.gov

Table 1: HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives This table is representative of the class of compounds and not specific to 3-fluoro-1H-indole-2-carboxylic acid, for which specific IC50 values were not found in the search results.

| Compound | Target | IC50 (μM) | Key Interactions |

|---|---|---|---|

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 | Chelation of Mg²⁺ ions, π-stacking with dA21. google.com |

| Derivative 3 | HIV-1 Integrase | 12.41 | Chelation of Mg²⁺ ions by indole core and C2 carboxyl group. nih.gov |

| Derivative 17a | HIV-1 Integrase | 3.11 | Chelation of Mg²⁺ ions, π-π stacking with dC20. nih.gov |

| Derivative 20a | HIV-1 Integrase | 0.13 | Chelation of Mg²⁺ ions, interaction with hydrophobic cavity. nih.gov |

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: Essential Pharmacophores and Double Bond Importance

The indole-2-carboxylic acid framework is also a key component in the design of antagonists for the Cysteinyl Leukotriene Receptor 1 (CysLT1), a G-protein coupled receptor involved in inflammatory pathways, particularly in asthma. Structure-activity relationship studies have led to the discovery of highly potent and selective CysLT1 antagonists derived from this scaffold.

A prime example is the compound 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), which demonstrates exceptional potency with an IC50 value of 0.0059 μM for CysLT1. rsc.org The essential pharmacophoric elements for this high affinity can be broken down as follows:

The Indole-2-carboxylic acid headgroup: This portion of the molecule is crucial for anchoring the ligand to the receptor.

The C3-substituent: A long, conjugated system at the 3-position is vital for activity. This substituent typically contains both aromatic and hydrogen-bonding functionalities.

The Terminal Aromatic System: In the case of compound 17k, this is a 7-chloroquinoline (B30040) moiety, which likely engages in specific interactions within a hydrophobic pocket of the receptor.

The Importance of the Double Bond: The (E)-prop-1-en-1-yl linker, which contains a carbon-carbon double bond, plays a critical role in maintaining the rigid conformation of the C3-substituent. This rigidity is essential for presenting the terminal aromatic system in the correct orientation for optimal binding to the receptor. The (E)-geometry of this double bond is often crucial for high potency.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition: Dependence on 3-Acyl Moiety

The indole-2-carboxylic acid scaffold is also a template for inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in inflammation by releasing arachidonic acid from cell membranes. nih.gov For this class of inhibitors, the presence and nature of a substituent at the 3-position are critical for potent inhibition.

Specifically, 3-acylindole-2-carboxylic acid derivatives have been systematically studied to determine the structural requirements for cPLA2α inhibition. nih.gov The key findings from these studies are:

The 2-Carboxylic Acid Group: This group is essential for activity. Replacing it with an acetic or propionic acid moiety leads to a decrease in inhibitory potency. nih.gov

The 3-Acyl Moiety: The length of the acyl chain at the 3-position is a major determinant of inhibitory strength. Optimal inhibition is achieved when the acyl residue has a length of 12 or more carbon atoms. nih.gov This long, lipophilic chain is thought to interact with hydrophobic regions of the enzyme or the phospholipid substrate.

N1-Substituents: Introduction of long alkyl chains (8 or more carbons) at the N1 position of the indole ring results in a loss of activity. However, if the end of this N1-substituent is functionalized with a carboxylic acid group, the inhibitory potency can be significantly increased. nih.gov

The most potent compound from one such study, 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid , had an IC50 of 0.5 μM, making it about 20 times more active than the standard cPLA2α inhibitor, arachidonyl trifluoromethyl ketone. nih.gov This highlights the synergistic effect of optimizing substituents at both the N1 and C3 positions.

Table 2: Structure-Activity Relationship of 3-Acylindole-2-carboxylic Acids as cPLA2α Inhibitors Based on findings from a study on 3-acylindole-2-carboxylic acid derivatives. nih.gov

| Position | Modification | Effect on Inhibitory Potency |

|---|---|---|

| C2 | Replacement of carboxylic acid with acetic or propionic acid | Decreased |

| C3 | Acyl chain length < 12 carbons | Sub-optimal |

| C3 | Acyl chain length ≥ 12 carbons | Optimal |

| N1 | Alkyl chain ≥ 8 carbons | Loss of activity |

| N1 | Alkyl chain with terminal carboxylic acid | Significantly increased |

Reaction Mechanism Studies Involving Indole-2-Carboxylic Acids

Beyond its biological activities, the indole-2-carboxylic acid structure is also of interest in the study of chemical reaction mechanisms, particularly in catalysis and photochemistry.

Palladium-Catalyzed C-H Activation: Role of Carboxylic Acid as Directing Group

In modern organic synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy. Palladium-catalyzed C-H activation is a powerful tool in this regard, and it often relies on the use of a "directing group" within the substrate to guide the metal catalyst to a specific C-H bond.

The carboxylic acid group of indole-2-carboxylic acids can serve as such a directing group. The general mechanism involves the following steps:

Coordination: The oxygen atom of the carboxylic acid coordinates to the palladium(II) catalyst.

Cyclometalation: This initial coordination facilitates the cleavage of a nearby C-H bond (often at the N1 or C7 position of the indole ring) and the formation of a stable palladacycle intermediate. This is a key C-H activation step.

Functionalization: The resulting organopalladium intermediate can then react with a variety of coupling partners (e.g., aryl halides, alkenes, alkynes) in a subsequent catalytic step.

Catalyst Regeneration: After the new bond is formed, the palladium catalyst is regenerated, and the directing carboxylic acid group is released, completing the catalytic cycle.

This strategy allows for the selective functionalization of C-H bonds that would otherwise be unreactive, providing efficient routes to more complex indole derivatives. The carboxylic acid is particularly useful as it can sometimes be removed after the reaction (traceless directing group), adding to the synthetic utility of this approach.

Excited State Dynamics and Proton Transfer in Indole Systems

Indole derivatives are known to exhibit interesting photophysical properties. Upon absorption of UV light, they can undergo various relaxation processes, including excited-state proton transfer (ESPT). This phenomenon has been studied in related molecules like 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key building block of eumelanin (B1172464) pigments.

In DHICA, two types of ESPT have been observed:

Excited-State Intramolecular Proton Transfer (ESIPT): This is an ultrafast process (occurring in hundreds of femtoseconds) where a proton is transferred from the carboxylic acid group to the indole nitrogen within the same molecule.

Proton Transfer to Solvent: In aqueous solutions, a proton can also be transferred from one of the hydroxyl groups on the indole ring to the surrounding water molecules, although this occurs on a slower, nanosecond timescale.

These proton transfer processes are efficient pathways for the dissipation of absorbed UV energy, which can protect a system from photodamage. For this compound, the presence of the highly electronegative fluorine atom at the 3-position would be expected to influence the electronic properties of the indole ring and the acidity of the N-H and COOH protons. This could, in turn, modulate the rates and efficiencies of these excited-state proton transfer pathways, making it an interesting subject for photophysical studies.

Applications in Advanced Chemical Research Non Clinical Focus

Development of Chemical Scaffolds for Biological Probe Design

The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, providing a rigid framework that can be strategically modified to interact with a variety of biological targets. The introduction of a fluorine atom at the C3-position, as in 3-fluoro-1H-indole-2-carboxylic acid, can significantly alter the electronic properties and conformational preferences of the molecule, potentially enhancing binding affinity and metabolic stability. The following sections explore the application of the indole-2-carboxylic acid scaffold in several areas of advanced, non-clinical research.

Promising Scaffolds for HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid framework has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org Research has demonstrated that the indole (B1671886) nucleus and the C2-carboxyl group can effectively chelate the two magnesium ions within the active site of the integrase enzyme, which is a crucial interaction for inhibitory activity. nih.govnih.gov

In a study focused on identifying novel integrase inhibitors through virtual screening, indole-2-carboxylic acid itself was found to inhibit the strand transfer activity of integrase. rsc.org Structural optimization of this core has led to the synthesis of more potent derivatives. For instance, further modifications of a lead compound from this class resulted in a derivative, compound 20a , with a significantly increased integrase inhibitory effect, showing an IC₅₀ value of 0.13 μM. nih.govnih.gov Analysis of the binding mode suggests that introducing a long branch on the C3-position of the indole core enhances the interaction with a hydrophobic cavity near the integrase active site. nih.govnih.gov Another optimized derivative, compound 17a , also showed marked inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.org These findings underscore the potential of the indole-2-carboxylic acid skeleton as a foundational structure for designing new and effective HIV-1 integrase inhibitors. nih.govrsc.org

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Description | IC₅₀ (μM) | Source(s) |

|---|---|---|---|

| 20a | Optimized derivative with C3 long branch | 0.13 | nih.govnih.gov |

| 17a | Optimized derivative with C6 halogenated benzene (B151609) ring | 3.11 | rsc.org |

Novel Class of Selective Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Derivatives of 3-substituted 1H-indole-2-carboxylic acid are being explored as a novel class of selective antagonists for the Cysteinyl Leukotriene Receptor 1 (CysLT1). nih.govacs.org CysLT1 is a G protein-coupled receptor involved in the inflammatory pathways of conditions like asthma. nih.gov